The synthesis of hexahydrofuro[2,3-b]furan-3-amine can be achieved through several methods:
Hexahydrofuro[2,3-b]furan-3-amine features a bicyclic structure comprising six carbon atoms, one nitrogen atom, and two oxygen atoms. The molecular structure can be represented by the following InChI:
The compound's stereochemistry is significant for its biological activity. The configuration at specific carbon atoms (e.g., 3R, 3aS) influences its interaction with biological targets such as enzymes involved in viral replication .
Hexahydrofuro[2,3-b]furan-3-amine can undergo various chemical reactions:
Hexahydrofuro[2,3-b]furan-3-amine plays a crucial role in inhibiting HIV replication through its incorporation into Darunavir:
Hexahydrofuro[2,3-b]furan-3-amine exhibits several notable physical and chemical properties:
Hexahydrofuro[2,3-b]furan-3-amine has diverse applications in scientific research:
The amine functionality fundamentally transforms the pharmacological profile of the bis-THF scaffold. When incorporated into HIV-1 protease inhibitors (PIs), the protonated amine forms salt bridges with catalytic aspartates (Asp25/Asp25') and establishes hydrogen bonds with the carbonyl oxygen of Gly48 in the flexible flap region—an interaction unattainable with alcohol analogs [8]. This dual-site binding enhances potency against both wild-type and drug-resistant HIV strains. In structural studies, inhibitors featuring this amine scaffold maintained picomolar enzyme affinity (Ki = 1.2–8.5 pM) and sub-nanomolar antiviral activity (EC50 = 0.3–5.6 nM) against multidrug-resistant clinical isolates, outperforming darunavir by 3–15-fold in resistant clones [8]. The scaffold’s chiral integrity is paramount: only the (3R,3aS,6aR)-configuration enables optimal van der Waals contacts with the S2 subsite residues (Ile47, Val32, Ile84). Racemic or enantiomerically impure analogs exhibit >100-fold potency drops, underscoring the necessity for stereocontrolled synthesis [9].
The evolution of this scaffold is rooted in the structure-based design of darunavir precursors. Initial work on bis-THF alcohols (e.g., in darunavir) demonstrated that cyclic ether oxygens form critical hydrogen bonds with protease backbone atoms (Asp29 NH and Asp30 NH), minimizing resistance mutations [2]. To augment backbone interactions, researchers replaced the C3 hydroxyl with an amino group, hypothesizing that a basic nitrogen could engage additional residues in the flap region. This strategy yielded inhibitors like 25f and 25g, which exhibited EC50 values of 0.5–2.8 nM against darunavir-resistant strains (with >50-fold resistance indices) [8]. X-ray crystallography confirmed the amine’s dual role: (1) protonation stabilizes the transition-state analog, and (2) the free base hydrogen-bonds with Gly48’s carbonyl oxygen—a region previously untargeted by first-generation PIs [8]. This backbone-engagement paradigm has since been extended to coronavirus 3CLpro inhibitors, where the scaffold’s rigidity counters protease plasticity.
Table 2: Evolution of Bis-THF-Based HIV Protease Inhibitors
Inhibitor Generation | Core Ligand | Key Resistance Mutations Targeted | Potency vs. DRVa | Structural Innovation |
---|---|---|---|---|
First-gen (e.g., DRV) | Bis-THF alcohol | V32I, I47V, L76V, I84V | Baseline | Backbone H-bonding via ether oxygens |
Amine-modified (e.g., 25f) | Bis-THF amine | V32I+I47V+L76V+I84V+L89M | 3–15× more potent | Flap interaction via NH2+Gly48 H-bond |
Hybrid (e.g., 25j) | C4-Amino-Bis-THF | Multi-PI-resistant clade C HIV | 8× more potent | Combined flap/S2 subsite engagement |
aDRV = Darunavir; Data sourced from [8]
Synthesizing enantiopure hexahydrofuro[2,3-b]furan-3-amine presents formidable stereochemical hurdles. The target molecule contains three chiral centers (C3a, C6a, and C3), demanding absolute control over relative configurations (3R,3aS,6aR) for biological activity. Key challenges include:
Industrial routes leverage chiral pool derivatives, such as D-glucose or D-xylose, to install stereocenters via substrate-controlled reactions. A patented approach converts bis-THF alcohol precursors (e.g., (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol) to the amine via Mitsunobu azidation (using DEAD/PPh3 with HN3) followed by Staudinger reduction, achieving >99% ee but requiring hazardous azide handling [3] [4]. Modern alternatives employ enzymatic desymmetrization or asymmetric Michael additions to chiral nitroaldehydes, where the nitro group serves as a masked amine precursor [9]. The latter method achieves diastereoselectivities >20:1 via chelation control with Ti(OiPr)4 [9].
Table 3: Synthetic Strategies for Enantiopure Amine Scaffold
Methodology | Starting Material | Key Stereocontrol Step | Max Yield | ee (%) | Limitations |
---|---|---|---|---|---|
Mitsunobu Azidation | Bis-THF alcohol | Stereoinversion via chiral azide intermediate | 74% | >99 | HN3 explosion risk |
Chiral Glycal Cyclization | D-Glucose | Ferrier rearrangement with chiral directing group | 68% | 99 | 9-step sequence |
Asymmetric Michael/Nef | S-Glyceraldehyde | syn-Selective nitromethane addition (dr >20:1) | 82% | >99 | Requires toxic oxidants (NaOCl) |
Enzymatic Resolution | Racemic bis-THF ester | Lipase-catalyzed acylation (Amano PS-30) | 45% | 99 | Maximum 50% theoretical yield |
Data compiled from [3] [4] [5]
The scaffold’s molecular rigidity also complicates synthetic diversification. Unlike flexible chains, the fused ring system permits limited conformational sampling, demanding precise angle and torsion adjustments during fragment coupling. Computational models indicate that N-acylation or carbamoylation must preserve a 110–120° dihedral between the amine and adjacent furan oxygen to maintain optimal protease binding [8]. Despite these challenges, the scaffold’s unparalleled resistance-breaking potential continues to drive innovative synthetic and medicinal chemistry efforts worldwide.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1